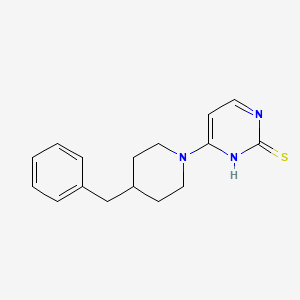
4-(4-benzylpiperidin-1-yl)pyrimidine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzylpiperidin-1-yl)pyrimidine-2(1H)-thione is a heterocyclic compound that features a pyrimidine ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzylpiperidin-1-yl)pyrimidine-2(1H)-thione typically involves the reaction of 4-benzylpiperidine with a pyrimidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperidin-1-yl)pyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium tert-butoxide in aprotic solvents are common.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Benzylpiperidin-1-yl)pyrimidine-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(4-benzylpiperidin-1-yl)pyrimidine-2(1H)-thione involves its interaction with specific molecular targets. For example, it can act as an inhibitor of protein kinase B (PKB or Akt), a key enzyme in cell signaling pathways that regulate cell growth and survival . By inhibiting this enzyme, the compound can interfere with cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines: These compounds are also inhibitors of protein kinase B and have similar structural features.
Pyrimidopyrimidines: These compounds have two fused pyrimidine rings and share some chemical properties with 4-(4-benzylpiperidin-1-yl)pyrimidine-2(1H)-thione.
Uniqueness
This compound is unique due to its specific structural configuration, which allows it to interact with molecular targets in a distinct manner. Its ability to inhibit protein kinase B with high selectivity makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H19N3S |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C16H19N3S/c20-16-17-9-6-15(18-16)19-10-7-14(8-11-19)12-13-4-2-1-3-5-13/h1-6,9,14H,7-8,10-12H2,(H,17,18,20) |
InChI Key |
GCRWIHGWQWVJLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=CC=NC(=S)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















